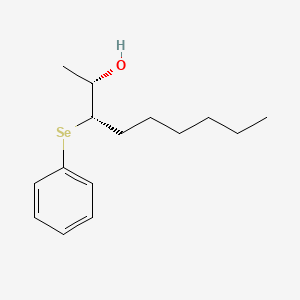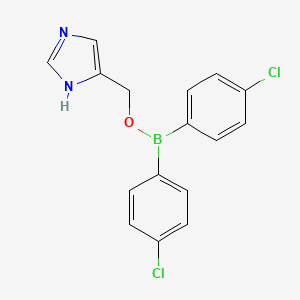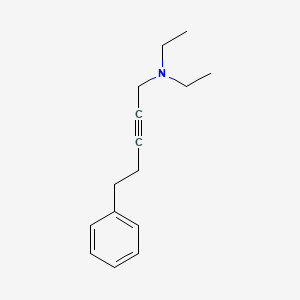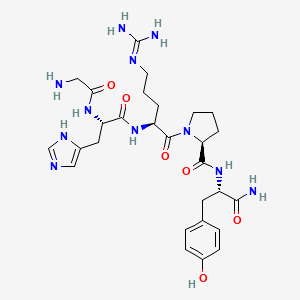
(2S,3S)-3-(Phenylselanyl)nonan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds These compounds are characterized by the presence of a selenium atom bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of a phenylselanyl reagent to a suitable nonan-2-OL derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and cost-effective synthetic routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-(Phenylselanyl)nonan-2-OL can be used as a building block for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. This compound may be investigated for its ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
In medicine, organoselenium compounds are explored for their therapeutic potential. This compound could be evaluated for its efficacy in treating diseases related to oxidative damage and inflammation.
Industry
In industry, organoselenium compounds are used in the development of new materials and catalysts. This compound may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Phenylselanyl)nonan-2-OL involves its interaction with molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The phenylselanyl group may also interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(Phenylselanyl)butan-2-OL
- (2S,3S)-3-(Phenylselanyl)hexan-2-OL
- (2S,3S)-3-(Phenylselanyl)octan-2-OL
Uniqueness
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific molecular structure, which influences its reactivity and biological activity. Compared to shorter-chain analogs, the nonan-2-OL backbone may confer different physicochemical properties and biological effects.
Conclusion
This compound is a fascinating organoselenium compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial development.
Properties
CAS No. |
834882-79-0 |
|---|---|
Molecular Formula |
C15H24OSe |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S,3S)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
OKNNBCXIRUYEER-ZFWWWQNUSA-N |
Isomeric SMILES |
CCCCCC[C@@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)

